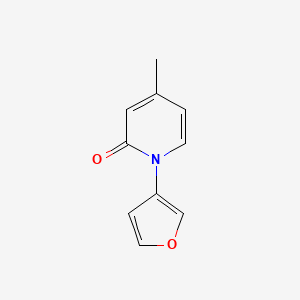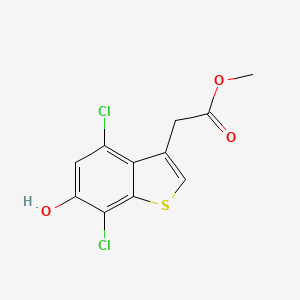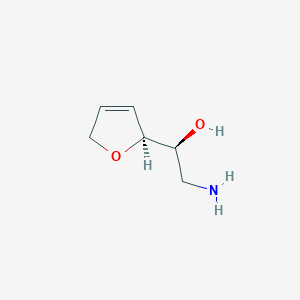
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone
Vue d'ensemble
Description
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is a heterocyclic compound that features a furan ring fused to a pyridinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone typically involves the condensation of furan derivatives with pyridinone precursors. One common method includes the reaction of 3-furan carboxaldehyde with 4-methyl-2-pyridone under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium or other transition metals may be employed to facilitate the reaction and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and pyridinone derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives with altered chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 1-furan-3-yl-4-methyl-1H-pyridin-2-ol.
Applications De Recherche Scientifique
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-furan-2-yl-4-methyl-1H-pyridin-2-one: Similar structure but with the furan ring attached at a different position.
1-thiophen-3-yl-4-methyl-1H-pyridin-2-one: Contains a thiophene ring instead of a furan ring.
1-pyridin-3-yl-4-methyl-1H-pyridin-2-one: Features a pyridine ring in place of the furan ring.
Uniqueness
1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is unique due to its specific arrangement of the furan and pyridinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
943751-76-6 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-(furan-3-yl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3 |
Clé InChI |
RQAJWXMJUYTFEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=C1)C2=COC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[Acetyl(2,6-dichlorophenyl)amino]phenyl}acetyl chloride](/img/structure/B8376803.png)




![5-(Piperidin-4-yl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B8376841.png)








